Home > Products > Screening Compounds P129057 > N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide -

N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Catalog Number: EVT-4261499
CAS Number:
Molecular Formula: C16H12F3NO3
Molecular Weight: 323.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound that has emerged as a potent and selective inhibitor of acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2). MGAT2 is an enzyme that plays a crucial role in the synthesis of triacylglycerol, a major component of dietary fat. By inhibiting MGAT2, this compound has potential applications in the research and development of treatments for obesity and metabolic diseases.

Synthesis Analysis

The synthesis of N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves a multi-step process, starting from N-phenylbenzenesulfonamide derivatives. The process includes shifting a hydrophobic group to an adjacent position and introducing a bicyclic central core to restrict substituent orientation. This approach led to the development of N-phenylindoline-5-sulfonamide derivatives with significantly enhanced MGAT2 inhibitory activity. Further optimization efforts were focused on improving pharmacokinetic profiles.

Molecular Structure Analysis

The molecular structure of N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide features a central 2,3-dihydro-1,4-benzodioxine ring system. A carboxamide group is attached to the 2-position of this ring, and the nitrogen atom of the carboxamide is linked to a 4-(trifluoromethyl)phenyl group. This specific arrangement of functional groups contributes to the compound's high potency and selectivity for MGAT2.

Mechanism of Action

N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts as a potent and selective inhibitor of MGAT2. The mechanism of action involves competitive binding to the enzyme's active site, thereby preventing the binding of its natural substrates and inhibiting triacylglycerol synthesis. This inhibition effectively reduces the absorption of dietary fat, potentially leading to beneficial effects on obesity and metabolic disorders.

Applications

N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide serves as a valuable research tool for studying MGAT2 function and its role in lipid metabolism, obesity, and related metabolic disorders. The compound's potent and selective inhibition of MGAT2 can be utilized in various experimental models to investigate the downstream consequences of reduced triacylglycerol synthesis and its impact on physiological processes. These studies can contribute to a better understanding of the mechanisms underlying metabolic diseases and potentially guide the development of novel therapeutic interventions.

N-(4-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(trifluoromethyl)phenyl)-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxamide

Compound Description: This compound is a solid form of a carboxamide derivative. It exists in various solid forms, including form α-HCl, form B, form B-HCl, and combinations thereof. The compound is being investigated for its potential pharmaceutical applications. []

Relevance: This compound shares the carboxamide functional group and the trifluoromethyl substituent with the target compound N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide. While the core structures differ, the presence of these specific chemical features suggests a potential for similar biological activity or physicochemical properties. []

5-[(2,4-Difluorophenyl)sulfamoyl]-7-(2-oxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole-1-carboxamide (24d)

Compound Description: This compound is a potent and selective acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2) inhibitor, exhibiting an IC50 value of 3.4 nM. It also demonstrates good oral bioavailability (F = 52%) in mice. Notably, in an oral fat tolerance test in mice, oral administration of 24d effectively suppressed the elevation of plasma triacylglycerol levels. []

Relevance: This compound shares the N-[4-(trifluoromethyl)phenyl] carboxamide core structure with the target compound N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide. The similarities in their structures suggest they might possess comparable binding modes to specific targets or display related pharmacological activities. []

(4-Acetylamino-benzenesulfonylamino)-acetic acid (F3342-0450)

Compound Description: This compound emerged as a potential lead inhibitor for the Zika virus methyltransferase (MTase). Extra precision docking, Density Functional Theory (DFT) calculations, molecular dynamics simulations, binding affinity, and hybrid QM/MM calculations suggest that F3342-0450 exhibits strong interactions with the active site of MTase, potentially hindering its function. []

Relevance: Though structurally distinct from N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, F3342-0450 is included as a related compound due to its selection within the same structure-based virtual screening study. This shared screening process indicates that both compounds possess structural features deemed potentially relevant for interacting with a specific biological target, in this case, Zika virus MTase. []

3-(5-Methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide (F1736-0142)

Compound Description: This compound was identified as another potential lead inhibitor for the Zika virus methyltransferase (MTase) through the same structure-based virtual screening study that identified F3342-0450. []

Relevance: This compound is included as a related compound due to its selection within the same structure-based virtual screening study as N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide and F3342-0450. This shared screening process suggests that these compounds possess structural features considered potentially important for interacting with Zika virus MTase. []

8-(2-Hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (F0886-0080)

Compound Description: This compound was identified as a potential lead inhibitor for the Zika virus methyltransferase (MTase) through the same structure-based virtual screening study as F3342-0450 and F1736-0142. []

Relevance: This compound is included as a related compound due to its selection within the same structure-based virtual screening study as N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, F3342-0450, and F1736-0142. This shared screening process suggests that these compounds might share certain structural features that could enable them to interact with Zika virus MTase. []

N-[4-(Aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (F0451-2187)

Compound Description: This compound was identified as a potential lead inhibitor for the Zika virus methyltransferase (MTase) through the same structure-based virtual screening study as F3342-0450, F1736-0142, and F0886-0080. []

Relevance: This compound is highly relevant to N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide because they share a nearly identical core structure, the N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide core. The only difference lies in the substituent on the phenyl ring, with F0451-2187 having an aminosulfonyl group and the target compound a trifluoromethyl group. []

Properties

Product Name

N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

IUPAC Name

N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Molecular Formula

C16H12F3NO3

Molecular Weight

323.27 g/mol

InChI

InChI=1S/C16H12F3NO3/c17-16(18,19)10-5-7-11(8-6-10)20-15(21)14-9-22-12-3-1-2-4-13(12)23-14/h1-8,14H,9H2,(H,20,21)

InChI Key

DMKXYAVCJQLKCL-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.